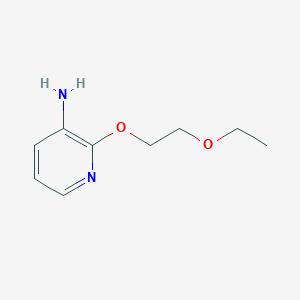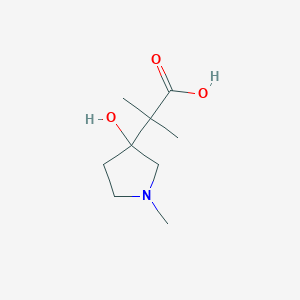
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Hydroxylation: The next step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be done using an oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position of the pyrrolidine ring can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The final step involves the introduction of the carboxyl group at the 2-position of the pyrrolidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)propanoic acid: Lacks the methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-ethylpropanoic acid: Has an ethyl group instead of a methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylbutanoic acid: Has a butanoic acid group instead of a propanoic acid group.
Uniqueness
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the pyrrolidine ring
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(3-hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)4-5-10(3)6-9/h13H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
UZPWHLXPPOEZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)C1(CCN(C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


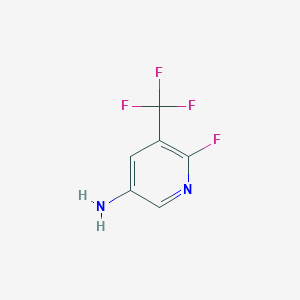
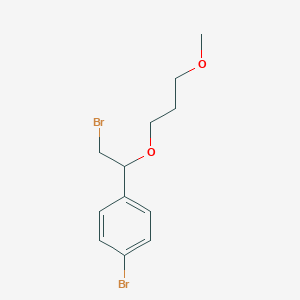
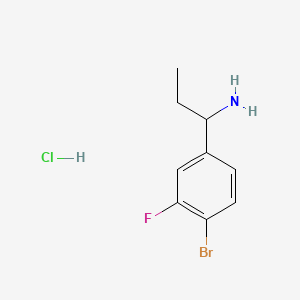
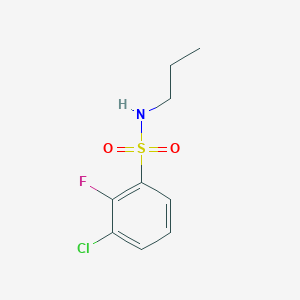

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
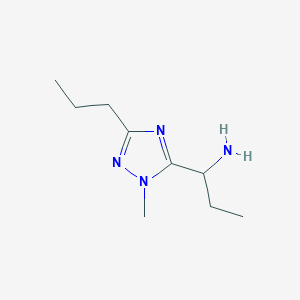
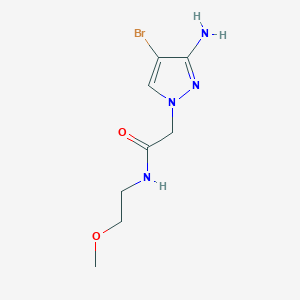
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
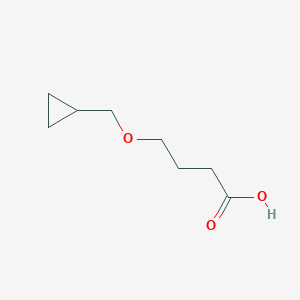
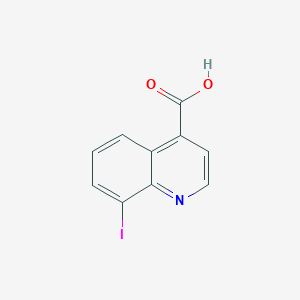

![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
